CDK7/Cyclin H/MNAT1 Inhibitory Potency – Single-Data-Point Observation Lacking Direct Comparator
A single IC₅₀ value of 9.70 nM is reported in BindingDB for inhibition of the CDK7/cyclin H/MNAT1 complex (unknown origin) after pre-incubation up to 60 minutes, followed by substrate and ATP addition [1]. No comparator compound from the same phthalazin-4-ylacetamide series was tested in the identical assay within the same curated entry, making a direct head-to-head or quantitative cross-study comparison impossible. For context, the widely used CDK7 inhibitor THZ1 exhibits an IC₅₀ of approximately 3–5 nM in analogous biochemical CDK7 assays, but differences in assay format, ATP concentration, and construct preclude a meaningful numerical comparison. Therefore, while the 9.70 nM value indicates high in vitro potency at this kinase, it does not currently constitute evidence of differentiation from structurally related analogs or established kinase inhibitors.
| Evidence Dimension | CDK7/cyclin H/MNAT1 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 9.70 nM |
| Comparator Or Baseline | No phthalazin-4-ylacetamide analog tested; THZ1 literature IC₅₀ ~3–5 nM (different assay conditions) |
| Quantified Difference | Not calculable (assays not directly comparable) |
| Conditions | Biochemical inhibition assay; CDK7/cyclin H/MNAT1 unknown origin; pre-incubation 60 min; substrate + ATP addition |
Why This Matters
The single-digit nanomolar potency against CDK7 may attract users interested in transcriptional kinase inhibition, but without intra-class comparator data, procurement decisions cannot be driven by proven differentiation.
- [1] BindingDB Entry BDBM50526795 (CHEMBL4450322). Affinity Data: IC₅₀ 9.70 nM for CDK7/cyclin H/MNAT1. Accessed April 2026. View Source
